1-((1H-benzo[d]imidazol-2-yl)methyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
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Description
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H24N6O2 and its molecular weight is 416.485. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as1H-benzo[d]imidazole derivatives , have been reported to inhibit the Spleen tyrosine kinase (Syk) . Syk is an important oncogene and signal transduction mediator that is mainly expressed in hematopoietic cells .
Mode of Action
Similar compounds have been found to exhibit excellent inhibitory activity on the syk enzyme . This inhibition could potentially lead to a decrease in the abnormal activation of Syk, which is closely related to the occurrence and development of hematological malignancies .
Biochemical Pathways
Given the potential inhibition of syk, it can be inferred that the compound may affect theB cell receptor (BCR) signaling pathway . This pathway plays a crucial role in B cell development, differentiation, and activation.
Result of Action
Similar compounds have shown significant antiproliferative activity on selected human cancer cell lines . This suggests that the compound could potentially inhibit cell proliferation, thereby exerting an anticancer effect.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c30-23(24-14-21-27-22(28-31-21)16-6-2-1-3-7-16)17-10-12-29(13-11-17)15-20-25-18-8-4-5-9-19(18)26-20/h1-9,17H,10-15H2,(H,24,30)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGVHGXLQCLKQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=NC(=NO2)C3=CC=CC=C3)CC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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